molecular formula C11H19Cl2N3 B3250972 1-[2-(Pyridin-4-yl)ethyl]piperazine dihydrochloride CAS No. 2060040-03-9

1-[2-(Pyridin-4-yl)ethyl]piperazine dihydrochloride

Cat. No.: B3250972
CAS No.: 2060040-03-9
M. Wt: 264.19 g/mol
InChI Key: DQIFJIXCJUIREK-UHFFFAOYSA-N
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Description

1-[2-(Pyridin-4-yl)ethyl]piperazine dihydrochloride is a useful research compound. Its molecular formula is C11H19Cl2N3 and its molecular weight is 264.19 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 1-[2-(Pyridin-4-yl)ethyl]piperazine dihydrochloride is the α2-adrenergic receptor . This receptor plays a crucial role in the central nervous system by regulating neurotransmitter release.

Mode of Action

This compound acts as a potent and selective antagonist of the α2-adrenergic receptor . By binding to this receptor, it prevents the normal signaling process, leading to changes in neurotransmitter release.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is slightly harmful to water, suggesting that environmental conditions could impact its stability and action .

Biochemical Analysis

Biochemical Properties

1-[2-(Pyridin-4-yl)ethyl]piperazine dihydrochloride is known to belong to a class of selective α2-adrenoceptor antagonists . This suggests that it may interact with α2-adrenoceptors, a type of G protein-coupled receptor found in various types of cells. The nature of these interactions typically involves the compound binding to the receptor, which can influence the receptor’s activity and modulate various biochemical reactions.

Cellular Effects

As an α2-adrenoceptor antagonist, this compound can influence cell function by modulating the activity of these receptors . This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For example, α2-adrenoceptors are involved in the regulation of neurotransmitter release in the nervous system, so antagonists can affect neuronal communication.

Molecular Mechanism

The molecular mechanism of action of this compound likely involves binding interactions with α2-adrenoceptors . As an antagonist, it may bind to these receptors and prevent their activation by endogenous ligands. This can lead to changes in downstream signaling pathways, potentially influencing gene expression and other cellular processes.

Properties

IUPAC Name

1-(2-pyridin-4-ylethyl)piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.2ClH/c1-4-12-5-2-11(1)3-8-14-9-6-13-7-10-14;;/h1-2,4-5,13H,3,6-10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIFJIXCJUIREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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